2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate typically involves the condensation reaction between 2-methylbenzaldehyde and 2,4-dichlorobenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base structure allows it to interact with various enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: Similar Schiff base with different substituents.
Methyl 2-{(E)-[(4-Methylphenyl)iminomethyl]oxy}benzoate: Another Schiff base with a different ester group.
Uniqueness
2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the 2,4-dichlorobenzoate group can enhance its potential as a bioactive compound compared to similar Schiff bases.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H15Cl2NO2 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
[2-[(2-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO2/c1-14-6-2-4-8-19(14)24-13-15-7-3-5-9-20(15)26-21(25)17-11-10-16(22)12-18(17)23/h2-13H,1H3 |
InChI Key |
JHCJVLGLFUXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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